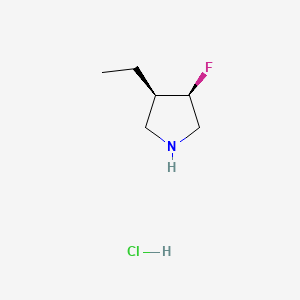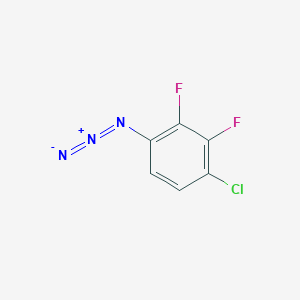
1-Azido-4-chloro-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-chloro-2,3-difluorobenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-4-chloro-2,3-difluorobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-2,3-difluoronitrobenzene, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via the displacement of the nitro group by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient handling of hazardous reagents like sodium azide.
Chemical Reactions Analysis
Types of Reactions
1-Azido-4-chloro-2,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: 4-chloro-2,3-difluoroaniline.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
1-Azido-4-chloro-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive triazole compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azido-4-chloro-2,3-difluorobenzene in chemical reactions involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of covalent bonds with biomolecules in bioconjugation.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,3-difluorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
4-Azido-2,3-difluorobenzene: Similar structure but without the chlorine substituent, affecting its reactivity and applications.
1-Azido-4-chlorobenzene: Lacks the fluorine substituents, which can influence the compound’s electronic properties and reactivity.
Uniqueness
1-Azido-4-chloro-2,3-difluorobenzene is unique due to the combination of azido, chloro, and difluoro substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C6H2ClF2N3 |
|---|---|
Molecular Weight |
189.55 g/mol |
IUPAC Name |
1-azido-4-chloro-2,3-difluorobenzene |
InChI |
InChI=1S/C6H2ClF2N3/c7-3-1-2-4(11-12-10)6(9)5(3)8/h1-2H |
InChI Key |
IAQFARMPRIPCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=[N+]=[N-])F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


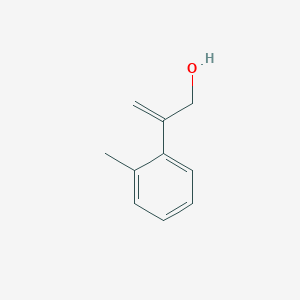
![Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B13470045.png)
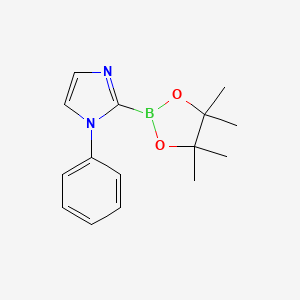
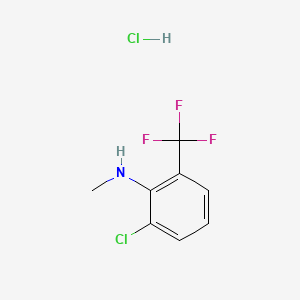
![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)
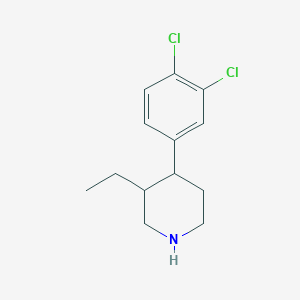
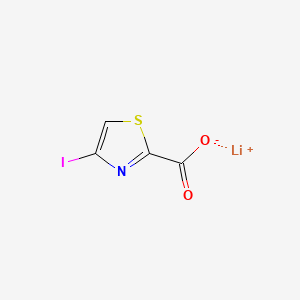
![5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)
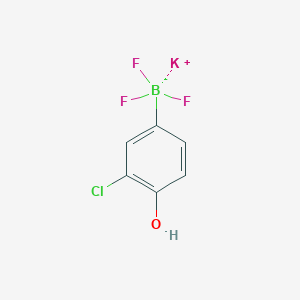
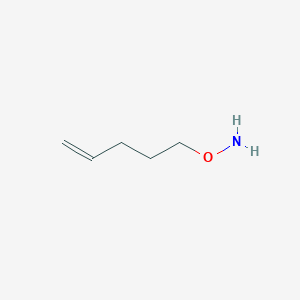
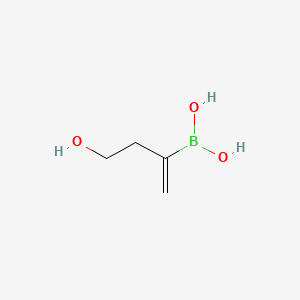
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
